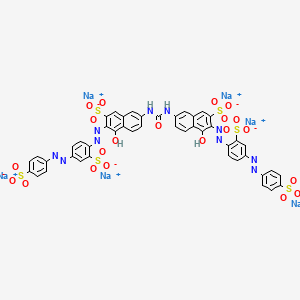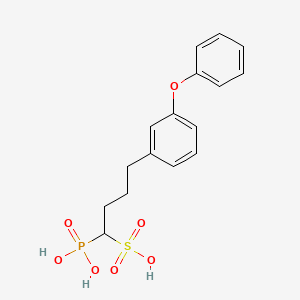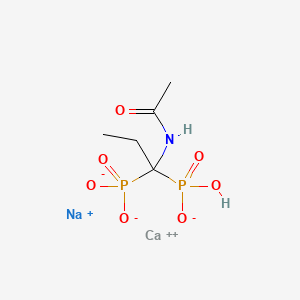
Sagamicin (sulfate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sagamicin (sulfate) is an aminoglycoside antibiotic produced by the bacterium Micromonospora sagamiensis. It is known for its potent antibacterial activity against a broad range of Gram-positive and Gram-negative bacteria. Sagamicin (sulfate) is particularly effective against Pseudomonas aeruginosa and Escherichia coli, making it a valuable antibiotic in clinical settings .
準備方法
Synthetic Routes and Reaction Conditions: Sagamicin is produced through fermentation by Micromonospora sagamiensis. The biosynthesis involves several steps, including the transformation of gentamicin C1a into sagamicin. This transformation is stimulated by S-adenosyl-L-methionine and can be influenced by the concentration of cells and gentamicin C1a .
Industrial Production Methods: Industrial production of sagamicin involves large-scale fermentation processes. The fermentation broth is subjected to various purification steps to isolate sagamicin. These steps include filtration, precipitation, and chromatography to ensure the purity and potency of the final product .
化学反応の分析
Types of Reactions: Sagamicin undergoes several types of chemical reactions, including:
Oxidation: Sagamicin can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups in sagamicin, altering its antibacterial properties.
Substitution: Substitution reactions can introduce new functional groups into the sagamicin molecule, potentially enhancing its activity or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like ethyl chloroformate and sodium hydroxide.
Major Products Formed: The major products formed from these reactions include various derivatives of sagamicin with modified antibacterial properties. These derivatives can be used to study the structure-activity relationship and improve the efficacy of the antibiotic .
科学的研究の応用
Sagamicin (sulfate) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationship of aminoglycoside antibiotics.
Biology: Investigated for its effects on bacterial protein synthesis and its potential to overcome antibiotic resistance.
Medicine: Used in clinical settings to treat infections caused by Gram-negative and Gram-positive bacteria.
作用機序
Sagamicin exerts its antibacterial effects by binding to the bacterial ribosome, causing mistranscription of messenger RNA. This leads to the production of faulty proteins, which ultimately inhibits bacterial growth and leads to cell death. The primary molecular target of sagamicin is the 30S subunit of the bacterial ribosome .
類似化合物との比較
Gentamicin: Another aminoglycoside antibiotic with a broad spectrum of activity.
Tobramycin: Known for its effectiveness against Pseudomonas aeruginosa.
Amikacin: Used to treat infections caused by multidrug-resistant bacteria.
Sagamicin’s unique structural features and potent antibacterial activity make it a valuable antibiotic in both clinical and research settings.
特性
分子式 |
C21H45N5O7 |
|---|---|
分子量 |
479.6 g/mol |
IUPAC名 |
(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane |
InChI |
InChI=1S/C20H41N5O7.CH4/c1-20(28)8-29-19(14(27)17(20)25-3)32-16-12(23)6-11(22)15(13(16)26)31-18-10(21)5-4-9(30-18)7-24-2;/h9-19,24-28H,4-8,21-23H2,1-3H3;1H4/t9-,10+,11-,12+,13-,14+,15+,16-,17+,18+,19+,20-;/m0./s1 |
InChIキー |
CHMSCMCEQJOCPA-SCFBDNQUSA-N |
異性体SMILES |
C.C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H](CC[C@H](O3)CNC)N)N)N)O |
正規SMILES |
C.CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(CCC(O3)CNC)N)N)N)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![azane;(1R,3R,15E,28R,29R,30R,31R,36R,41R)-29,41-difluoro-39-hydroxy-34-sulfanyl-39-sulfanylidene-2,33,35,38,40,42-hexaoxa-4,6,9,11,13,18,20,22,25,27-decaza-34λ5,39λ5-diphosphaoctacyclo[28.6.4.13,36.128,31.04,8.07,12.019,24.023,27]dotetraconta-5,7(12),8,10,15,19(24),20,22,25-nonaene 34-oxide](/img/structure/B10828267.png)
![(2R,3R,4R,5R)-2-[(1S,2S,3R,4S,6R)-4,6-diamino-3-[(2R,3R,6S)-3-amino-6-(methylaminomethyl)oxan-2-yl]oxy-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;methane;sulfuric acid](/img/structure/B10828274.png)

![(2S,3R)-2-[[(3S)-4-amino-3-(3-chlorophenyl)butanoyl]amino]-N-[(2S)-3-amino-1-oxo-1-[[(3S,6S,9S,12S,15R,18S,21S)-6,9,18-tris(2-aminoethyl)-15-benzyl-3-[(1R)-1-hydroxyethyl]-12-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]propan-2-yl]-3-hydroxybutanamide;methane](/img/structure/B10828296.png)
![2,11,28-trimethyl-19-methylidene-13,30-dioxaheptacyclo[21.11.0.06,18.07,15.010,14.024,32.027,31]tetratriaconta-1(23),2,6(18),7(15),10(14),11,16,24(32),27(31),28,33-undecaene-8,9,25,26-tetrone](/img/structure/B10828301.png)
![(3S,4R,6S)-5-amino-6-[(3S,4R,6S)-5-amino-6-[(3S,4R,6R)-5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828310.png)



![(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;methane;hydrate](/img/structure/B10828331.png)
![(4S)-4-[[(2S)-1-[(2S)-1-[(2S)-2-[[(3S,6S,9S,12S,15S,24S,27S,30S,33S)-15-[[(2S)-2-[[(2S)-1-[(2S)-2-acetamido-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(3-chlorophenyl)propanoyl]amino]-6-(4-aminobutyl)-24-benzyl-3-butyl-9-(3-carbamimidamidopropyl)-27-(hydroxymethyl)-30-methyl-12-(2-methylpropyl)-2,5,8,11,14,23,26,29,32-nonaoxo-18,19-dithia-1,4,7,10,13,22,25,28,31-nonazabicyclo[31.3.0]hexatriacontane-21-carbonyl]amino]-6-aminohexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-amino-5-oxopentanoic acid;methane;2,2,2-trifluoroacetic acid](/img/structure/B10828344.png)
![2-(Hydroxymethyl)-6-[[3,4,5-trihydroxy-5-(hydroxymethyl)oxolan-2-yl]methoxy]oxane-3,4,5-triol;hydrate](/img/structure/B10828349.png)

![5-amino-6-[5-amino-6-[5-amino-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-(hydroxymethyl)oxane-3,4-diol;methane](/img/structure/B10828358.png)
